molecular formula C14H10F2O3 B6374741 3-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261981-97-8

3-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6374741
CAS RN: 1261981-97-8
M. Wt: 264.22 g/mol
InChI Key: VPLOFEPNXWQBRR-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, or ‘3F5F2FMCP’ for short, is a small molecule with a unique chemical structure and a wide range of potential applications in scientific research. It is a fluorinated phenol that is composed of a phenol ring with two fluorine atoms and a single methoxycarbonyl group. Due to its highly polar nature and its low solubility in many solvents, 3F5F2FMCP has become an increasingly popular choice for use in a variety of scientific applications.

Scientific Research Applications

3F5F2FMCP has been used in a variety of scientific research applications, including drug discovery, materials science, and biochemistry. In drug discovery, 3F5F2FMCP has been used to study the effects of small molecule inhibitors on enzyme activity. In materials science, 3F5F2FMCP has been used to study the properties of polymers and other materials. In biochemistry, 3F5F2FMCP has been used to study the structure and function of proteins, as well as the effects of small molecules on cellular processes.

Mechanism of Action

The exact mechanism of action of 3F5F2FMCP is not yet fully understood. However, it is believed that the molecule binds to specific proteins in the cell, altering their activity and thus affecting the cell’s behavior. In addition, the molecule is believed to interact with other molecules in the cell, such as lipids and nucleic acids, which may affect the cell’s ability to respond to external stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3F5F2FMCP are still being studied. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, as well as an effect on the expression of certain genes. In addition, it has been shown to have an effect on the structure of certain proteins, as well as an effect on the production of certain proteins.

Advantages and Limitations for Lab Experiments

3F5F2FMCP has several advantages when used in laboratory experiments. It is highly soluble in many solvents, which makes it easy to work with. In addition, it is relatively stable, which makes it a good choice for long-term storage. Furthermore, it is highly selective, which makes it a useful tool for studying the effects of specific molecules on cellular processes.
However, 3F5F2FMCP also has several limitations. It is highly polar, which can make it difficult to work with in certain solvents. In addition, it is relatively expensive, which can limit its use in certain experiments. Finally, it is not widely available, which can limit its use in certain applications.

Future Directions

Given the wide range of potential applications for 3F5F2FMCP, there are many potential future directions for research. One potential direction is to further study its effects on proteins and other molecules in the cell. Another potential direction is to explore its ability to be used as a drug candidate. Finally, another potential direction is to explore its potential use in materials science and other applications.

Synthesis Methods

The synthesis of 3F5F2FMCP is relatively straightforward and can be achieved using a variety of methods. The most common method involves the reaction of 2-fluoro-4-methoxycarbonylphenol with trifluoroacetic anhydride. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 50°C. The reaction is usually complete within 30 minutes, and yields a highly pure product with a yield of up to 95%.

properties

IUPAC Name

methyl 3-fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-14(18)8-2-3-12(13(16)6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLOFEPNXWQBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684473
Record name Methyl 2,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261981-97-8
Record name Methyl 2,3'-difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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